![molecular formula C12H13ClO4 B2923707 Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate CAS No. 1281411-22-0](/img/structure/B2923707.png)
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate
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Description
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, also known as Mecoprop, is a herbicide that is commonly used to control broadleaf weeds in agricultural and residential areas. It belongs to the family of phenoxy carboxylic acid herbicides and is often used in combination with other herbicides to increase its effectiveness.
Scientific Research Applications
Herbicide Selectivity and Mechanism of Action
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, also known as dichlofop-methyl, is a selective herbicide used primarily for wild oat control in wheat. Its mode of action involves inhibiting indole-3-acetic acid (IAA)-stimulated elongation of oat and wheat coleoptile segments, functioning as a strong auxin antagonist. The metabolite dichlofop inhibits root growth in wild oat but not in wheat, indicating a targeted effect on susceptible plants. This specificity arises from the compound's dual biological activities, acting through different mechanisms at various sites within plants (Shimabukuro et al., 1978).
Analytical Techniques for Herbicide Detection
Analytical methods for detecting chlorophenoxy acids, including derivatives of methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, have evolved to enhance safety and efficiency. A notable advancement is the derivatization of acidic herbicides using trimethylsilyldiazomethane (TMSD), providing a safer alternative to the toxic diazomethane. This method has improved sensitivity and accuracy in detecting polar herbicides in environmental samples, demonstrating the method's applicability and potential for automation in herbicide analysis (Ranz et al., 2008).
Interaction with Other Herbicides
The interaction of methyl 2-(2-acetyl-4-chlorophenoxy)propanoate with other herbicides, such as 2,4-D, has been studied to understand its herbicidal efficiency and potential antagonism. These studies revealed that while 2,4-D does not inhibit the de-esterification of diclofop-methyl, it can affect the metabolic conversion rates, leading to a complex interaction that influences the effectiveness of weed control strategies (Hill et al., 1980).
Environmental and Toxicological Studies
Environmental and toxicological studies on chlorophenoxy compounds, including those related to methyl 2-(2-acetyl-4-chlorophenoxy)propanoate, have been conducted to evaluate their impact and safety. Despite concerns, current evidence suggests that environmentally relevant concentrations of these herbicides do not support a causal relationship with cancer, highlighting the importance of ongoing research to fully understand their environmental and health implications (Stackelberg, 2013).
properties
IUPAC Name |
methyl 2-(2-acetyl-4-chlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-7(14)10-6-9(13)4-5-11(10)17-8(2)12(15)16-3/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNSSROOQMEGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate |
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